3-(CBZ-AMINO)-PENTANOIC ACID
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Overview
Description
3-(CBZ-AMINO)-PENTANOIC ACID is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of pentanoic acid, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CBZ-AMINO)-PENTANOIC ACID typically involves the protection of the amino group of pentanoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of pentanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(CBZ-AMINO)-PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions
Major Products
The major products formed from these reactions include free amino acids, substituted amino acids, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(CBZ-AMINO)-PENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(CBZ-AMINO)-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. Upon reaching the target site, the protecting group can be removed, activating the compound and enabling it to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-5-aminovaleric Acid
- 5-(phenylmethoxycarbonylamino)pentanoic acid
- Pentanoic acid, 5-[(phenylmethoxy)carbonyl]amino]
- 5-(Carbobenzoxyamino)valeric Acid
- delta-Carbobenzoxyaminovaleric acid
- 5-(Carbobenzoxyamino)pentanoic Acid
- N-Cbz-5-aminovaleric Acid
- N-Cbz-5-aminopentanoic Acid .
Uniqueness
3-(CBZ-AMINO)-PENTANOIC ACID is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its benzyloxycarbonyl group provides stability and selectivity, making it a valuable tool in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBDPMBKPSHZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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